molecular formula C15H21ClN2O3S B3000528 N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide CAS No. 379255-23-9

N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide

Cat. No.: B3000528
CAS No.: 379255-23-9
M. Wt: 344.85
InChI Key: CMPYPKOWJCBPRI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide involves several steps. The starting materials typically include azepane, sulfonyl chloride, and 4-methylphenyl-2-chloroacetamide. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in modulating protein functions.

    Medicine: Research is ongoing to explore its potential use in the treatment of pain and inflammation.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain proteins and enzymes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular signaling and regulatory mechanisms.

Comparison with Similar Compounds

N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide can be compared to other similar compounds, such as:

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-12-6-7-13(17-15(19)11-16)10-14(12)22(20,21)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPYPKOWJCBPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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